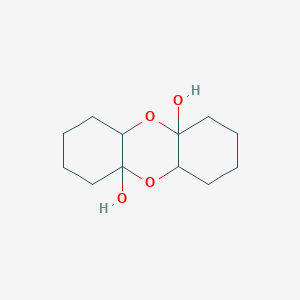![molecular formula C14H18N2O B3146550 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one CAS No. 6029-43-2](/img/structure/B3146550.png)
9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidin-6-one derivatives involves a sequential four-component reaction . The process involves the formation of diversely substituted 9-nitro-1,2,3,4,7,8-hexahydro-6H-pyrido[1,2-a]pyrimidin-6-ones from the reaction of Meldrum’s acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene and various diamines in the presence of p-toluene sulfonic acid (PTSA) as an acidic catalyst in water as a green solvent .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- The compound 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one has been utilized in the synthesis of novel spiro pyrano[2,3-d]thiazolo[3,2-a]pyrimidine derivatives, indicating its potential in creating unique chemical structures (Ling et al., 2013).
Chemical Reactivity and Tautomerism Studies
- Studies have focused on the chemical reactivity and tautomerism of derivatives of this compound. These studies provide insights into the compound's chemical behavior and potential applications in various chemical reactions (Breining et al., 1985).
Development of New Heterocyclic Systems
- The compound has been used in creating new heterocyclic systems, such as the tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system. This advancement demonstrates its role in expanding the diversity of heterocyclic chemistry (Hermecz et al., 1991).
Aldose Reductase Inhibitors
- Derivatives of pyrido[1,2-a]pyrimidin-4-one, a related compound, have been investigated as aldose reductase inhibitors, showing the potential pharmaceutical applications of similar compounds (La Motta et al., 2007).
Synthesis of Anticancer and Anti-inflammatory Agents
- Novel pyrazolopyrimidines derivatives, structurally related to this compound, have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the compound's potential in medicinal chemistry applications (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
9a-phenyl-2,3,4,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-8-4-9-14(12-6-2-1-3-7-12)15-10-5-11-16(13)14/h1-3,6-7,15H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHDFTCCJFETLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCCNC2(C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


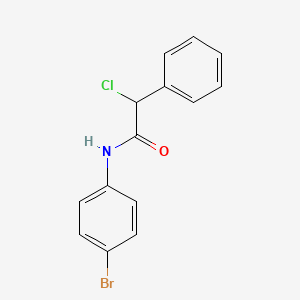
![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)
![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)
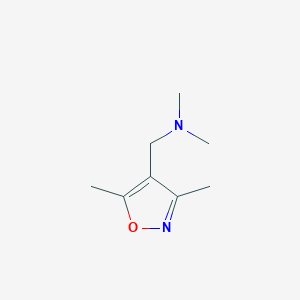
![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)

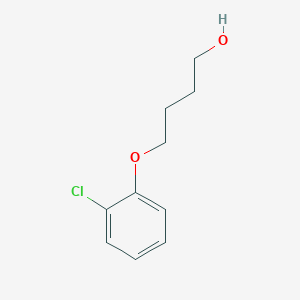
![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)
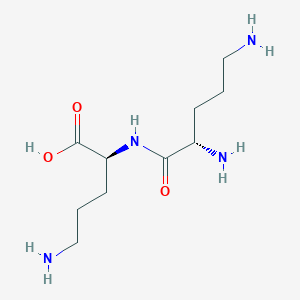
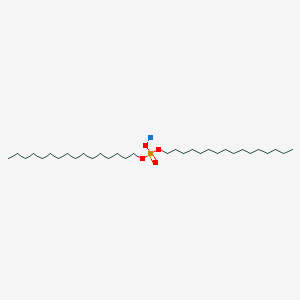

![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)
